molecular formula C9H7NO2 B1462685 2-Cyano-4-methoxybenzaldehyde CAS No. 21962-47-0

2-Cyano-4-methoxybenzaldehyde

Cat. No. B1462685
CAS RN: 21962-47-0
M. Wt: 161.16 g/mol
InChI Key: KEDMRUNNPUDXOQ-UHFFFAOYSA-N
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Description

2-Cyano-4-methoxybenzaldehyde, also known as 2-formyl-5-methoxybenzonitrile, is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 .


Molecular Structure Analysis

The SMILES string for 2-Cyano-4-methoxybenzaldehyde is COc1cc(ccc1C=O)C#N . The InChI code is 1S/C9H7NO2/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4,6H,1H3 .


Physical And Chemical Properties Analysis

2-Cyano-4-methoxybenzaldehyde is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 318.2±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 42.7±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 135.9±5.0 cm3 .

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

  • Application : 2-Cyano-4-methoxybenzaldehyde is used in the synthesis of organic dyes for DSSCs . These dyes are crucial for the performance of DSSCs as they help in harvesting photons and charge transfer .
  • Method : The compound is used in the synthesis of Knoevenagel adducts, which are then used as co-sensitizers in DSSCs . The co-sensitization technique involves combining the newly prepared organic dyes with a ruthenium-based complex .
  • Results : The use of 2-Cyano-4-methoxybenzaldehyde in the synthesis of dyes for DSSCs has shown to improve the photoconversion efficiencies of the cells . For instance, one of the fabricated devices achieved a photovoltaic performance with a current density (JSC) of 19.46 mA/cm^2, an open-circuit voltage (VOC) of 0.69 V, and an overall power conversion efficiency (PCE) of 8.69% .

Chemical Synthesis

  • Application : 2-Cyano-4-methoxybenzaldehyde is used as a starting material in various chemical synthesis processes .
  • Method : The specific methods of application or experimental procedures can vary widely depending on the target molecule being synthesized. For example, it can be used in the coupling of non-active o-chlorobenzonitrile with p-chlorotoluene in toluene-tetrahydrofuran mixed solvents over transition-metal catalysts .
  • Results : The outcomes of these synthesis processes also depend on the specific reactions being carried out. In one example, 2-Cyano-4-methoxybenzaldehyde was used to synthesize 2-Cyano-4’-methylbiphenyl, a key intermediate for the preparation of antihypertensive drugs .

Safety And Hazards

2-Cyano-4-methoxybenzaldehyde is classified as a combustible liquid. It causes skin irritation, serious eye irritation, and may be harmful if inhaled . It may cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-formyl-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-12-9-3-2-7(6-11)8(4-9)5-10/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDMRUNNPUDXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676372
Record name 2-Formyl-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-methoxybenzaldehyde

CAS RN

21962-47-0
Record name 2-Formyl-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-cyano-2-fluorobenzaldehyde (0.5 g, 3.4 mmol) in dry dimethylformamide (3 ml) cooled to 5° C. under a nitrogen atmosphere, a solution of freshly prepared sodium methoxide in methanol (1.41M, 2.62 ml) was added slowly, dropwise. After addition, the reaction mixture was stirred at room temperature for 22 hours. A few drops of water were then added and the turbid solution filtered through celite. The filtrate was further diluted with water until crystallisation commenced to give 2-cyano-4-methoxybenzaldeyde as a pale yellow solid. A second crop was recovered from the filtrate.
Quantity
0.5 g
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reactant
Reaction Step One
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3 mL
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reactant
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0 (± 1) mol
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reactant
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2.62 mL
Type
solvent
Reaction Step Two
Name
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Xu - research.rug.nl
… 2-Cyano-4-methoxybenzaldehyde (32b) and 4-fluoro3-cyanobenz- aldehyde (33b) yielded 71% and 66% of the corresponding polycyclic quinazolinone derivatives. …
Number of citations: 0 research.rug.nl
R Xu, Z Wang, Q Zheng, P Patil… - The Journal of Organic …, 2022 - ACS Publications
… 2-Cyano-4-methoxybenzaldehyde (32b) and 4-fluoro-3-cyanobenzaldehyde (33b) yielded 71% and 66% of products. A plausible mechanism of this reaction is that the cyano group is …
Number of citations: 4 pubs.acs.org

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